5Z-eicosenoic acid

Description

Historical Perspectives in Lipid Biochemistry Research

The study of eicosenoic acids is rooted in the broader historical exploration of fatty acids from natural sources. Early research in the mid-20th century focused on the isolation and characterization of various fatty acids from plant and animal lipids. While specific historical records detailing the initial discovery of 5Z-eicosenoic acid are not prominently documented, the collective work of researchers in identifying and characterizing C20 monounsaturated fatty acids from diverse natural oils laid the groundwork for our current understanding. For instance, studies in 1944 by researchers like Schrader, and Clopton and Triebold, identified the presence of eicosenoic acids in certain seed oils, contributing to the growing knowledge of fatty acid diversity. cdnsciencepub.com The development of advanced analytical techniques, such as gas chromatography, was pivotal in distinguishing between different positional and geometric isomers of eicosenoic acid, including the 5Z isomer. Over time, this has allowed for a more precise investigation into the specific roles of individual fatty acid isomers in biological systems.

Nomenclature and Structural Context within Monounsaturated Fatty Acids

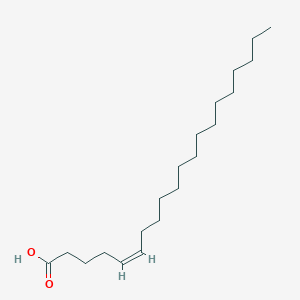

This compound is a carboxylic acid with a 20-carbon aliphatic chain and a single cis (Z) double bond located at the fifth carbon atom from the carboxyl group. ontosight.ai This specific placement and configuration of the double bond are crucial to its three-dimensional structure and its interaction with biological molecules.

The nomenclature of this compound can be described in several ways, as detailed in the table below.

| Identifier Type | Identifier |

| Systematic Name | (5Z)-icos-5-enoic acid nih.gov |

| Common Name | cis-5-Eicosenoic acid nih.gov |

| Lipid Number | C20:1 (n-15) |

| CAS Number | 7050-07-9 nih.gov |

| Molecular Formula | C20H38O2 nih.gov |

| Molecular Weight | 310.51 g/mol nih.gov |

Eicosenoic acid exists in numerous isomeric forms, differing in the position of the double bond along the carbon chain and its geometric configuration (cis or trans). These structural variations lead to distinct physical and biochemical properties. The table below provides a comparison of this compound with some of its other isomers.

| Isomer Name | Lipid Number | Double Bond Position & Geometry | Key Differentiating Features |

| This compound | C20:1 (n-15) | 5 (cis) | Found in marine organisms; involved in specific receptor modulation. atamanchemicals.com |

| 8Z-Eicosenoic acid | C20:1 (n-12) | 8 (cis) | Potentiates acetylcholine (B1216132) receptor channel currents without depression. google.com |

| 11Z-Eicosenoic acid (Gondoic acid) | C20:1 (n-9) | 11 (cis) | A common isomer found in various plant oils like jojoba oil. atamanchemicals.com |

| 11E-Eicosenoic acid | C20:1 (n-9) | 11 (trans) | trans isomer of gondoic acid; does not inhibit leukotriene B4. aocs.org |

| 13Z-Eicosenoic acid (Paullinic acid) | C20:1 (n-7) | 13 (cis) | An omega-7 fatty acid. atamanchemicals.com |

| 14Z-Eicosenoic acid | C20:1 (n-6) | 14 (cis) | Found in small quantities in marine life like sponges and goldfish. researchgate.net |

Significance of this compound in Contemporary Biochemical Investigations

Recent research has highlighted the distinct biological activities of this compound, setting it apart from its isomers and underscoring its importance in biochemical signaling pathways.

One of the notable areas of investigation is its modulatory effect on ligand-gated ion channels, specifically the nicotinic acetylcholine (ACh) receptors. Studies have shown that while several cis-unsaturated fatty acids with a C20 backbone can modulate ACh receptor responses, their effects vary depending on the position of the double bond. A study on various eicosenoic acid isomers revealed that this compound, along with 11-eicosenoic acid, caused a depression of Torpedo ACh receptor currents at a concentration of 10 µM. gerli.com This is in contrast to 8Z-eicosenoic acid, which potentiated the receptor currents without causing depression. foodb.ca These findings suggest that the position of the cis-double bond is a critical determinant of the fatty acid's effect on the receptor. The same study also indicated that all tested C20 cis-unsaturated free fatty acids, including this compound, were involved in the activation of protein kinase C-epsilon (PKC-ε), with no significant difference in potency among them. iarc.fr

Another area of significant research is the role of eicosenoic acids in skin pigmentation. A study investigating the antimelanogenesis effect of Sapindus mukorossi seed oil identified eicosenoic acid as the primary fatty acid contributing to this effect. The research demonstrated that eicosenoic acid significantly reduced tyrosinase activity in alpha-melanocyte-stimulating hormone (α-MSH)-induced B16 F10 cells, suggesting its potential as a skin-lightening agent.

Furthermore, research into the metabolic effects of different eicosenoic acid isomers has revealed their differential roles in adipogenesis and lipid accumulation. A study comparing the effects of six bioavailable cis-eicosenoic acid positional isomers on 3T3-L1 preadipocytes found that all isomers, including the 5Z isomer, significantly decreased cellular triglyceride content compared to oleic acid (c9-18:1). researchgate.net This suggests that specific eicosenoic acid isomers could have potential applications in modulating lipid metabolism.

The table below summarizes key research findings on this compound.

| Research Area | Experimental Model | Key Findings | Reference(s) |

| Nicotinic Acetylcholine Receptor Modulation | Xenopus oocytes expressing Torpedo ACh receptors | At 10 µM, this compound caused a depression of ACh receptor currents. | gerli.com |

| Protein Kinase C Activation | In vitro assay | Involved in the activation of PKC-epsilon. | iarc.fr |

| Melanogenesis Inhibition | α-MSH-induced B16 F10 cells | Significantly reduced tyrosinase activity. | |

| Adipogenesis and Lipid Accumulation | 3T3-L1 preadipocytes | Decreased cellular triglyceride content compared to oleic acid. | researchgate.net |

Properties

CAS No. |

7050-07-9 |

|---|---|

Molecular Formula |

C20H38O2 |

Molecular Weight |

310.5 g/mol |

IUPAC Name |

(Z)-icos-5-enoic acid |

InChI |

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h15-16H,2-14,17-19H2,1H3,(H,21,22)/b16-15- |

InChI Key |

FPAQLJHSZVFKES-NXVVXOECSA-N |

SMILES |

CCCCCCCCCCCCCCC=CCCCC(=O)O |

Isomeric SMILES |

CCCCCCCCCCCCCC/C=C\CCCC(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCC=CCCCC(=O)O |

Origin of Product |

United States |

Biosynthesis and Enzymatic Pathways of 5z Eicosenoic Acid

De Novo Synthesis Mechanisms

While de novo synthesis is the fundamental process for creating fatty acids from simpler precursors like acetyl-CoA, the direct output of the primary fatty acid synthase (FAS) complex is typically palmitic acid (a 16-carbon saturated fatty acid). The synthesis of longer fatty acids like 5Z-eicosenoic acid is therefore not a direct product of de novo synthesis but rather an extension of it, involving subsequent elongation and modification steps.

Elongation of Shorter Chain Fatty Acyl-CoAs

The journey to this compound begins with the elongation of shorter-chain saturated fatty acyl-CoAs. The primary precursor for this elongation process is stearic acid (18:0), a common saturated fatty acid found in many organisms. Through the action of a fatty acid elongase enzyme system, stearic acid is extended by a two-carbon unit to form arachidic acid (20:0). This elongation cycle occurs in the endoplasmic reticulum and involves a series of four reactions: condensation, reduction, dehydration, and a second reduction, with malonyl-CoA serving as the two-carbon donor.

Several elongase enzymes (ELOVLs) have been identified, each with varying substrate specificities. The elongation of stearic acid to arachidic acid is a critical step in this pathway.

Desaturation Processes Catalyzed by Specific Desaturases

The final and defining step in the biosynthesis of this compound is the introduction of a double bond into the arachidic acid backbone. This crucial reaction is catalyzed by a specific fatty acid desaturase.

The enzyme responsible for the formation of this compound is Δ5-desaturase. This enzyme introduces a cis double bond between the fifth and sixth carbon atoms of the fatty acyl chain, counting from the carboxyl end. The activity of Δ5-desaturase is essential for the production of various polyunsaturated fatty acids; however, its action on a saturated substrate like arachidic acid leads to the formation of this specific monounsaturated fatty acid. The enzymatic reaction requires molecular oxygen, a reducing agent (typically NADH or NADPH), and electron transfer components such as cytochrome b5.

While Δ5-desaturases are well-known for their role in the synthesis of polyunsaturated fatty acids from precursors like dihomo-γ-linolenic acid (DGLA), their ability to act on saturated fatty acids is a key aspect of this compound biosynthesis. The specificity of Δ5-desaturase for arachidic acid (20:0) as a substrate allows for the targeted production of this compound. Other desaturases, such as Δ9-desaturase, typically act on different carbon positions and are not involved in this specific conversion.

Identification of Precursor Fatty Acids

The primary precursor fatty acid for the synthesis of this compound is stearic acid (18:0). This is first elongated to arachidic acid (20:0), which then serves as the direct substrate for the Δ5-desaturase enzyme.

Table 1: Key Precursors and Intermediates in this compound Biosynthesis

| Compound Name | Chemical Formula | Role in Pathway |

| Stearic Acid | C18H36O2 | Initial Precursor |

| Arachidic Acid | C20H40O2 | Intermediate Precursor |

| This compound | C20H38O2 | Final Product |

Subcellular Localization of Biosynthetic Enzymes

The enzymes involved in the biosynthesis of this compound are spatially organized within the cell, ensuring the efficiency and regulation of the pathway. The fatty acid elongation systems that convert stearic acid to arachidic acid are primarily located in the membrane of the endoplasmic reticulum. Similarly, the Δ5-desaturase enzyme is also an integral membrane protein found in the endoplasmic reticulum. This co-localization of the elongation and desaturation machinery in the endoplasmic reticulum facilitates the channeling of the intermediate, arachidic acid, from the elongase to the desaturase for the final conversion to this compound.

Table 2: Subcellular Localization of Key Biosynthetic Enzymes

| Enzyme | Function | Subcellular Location |

| Fatty Acid Elongase | Elongation of stearic acid to arachidic acid | Endoplasmic Reticulum |

| Δ5-Desaturase | Desaturation of arachidic acid to this compound | Endoplasmic Reticulum |

Endoplasmic Reticulum Systems

The endoplasmic reticulum (ER) is the principal site for the elongation of fatty acid chains. uoanbar.edu.iq This process, often referred to as the "microsomal system," extends saturated and unsaturated fatty acyl-CoAs that are C10 or longer. uoanbar.edu.iq The elongation cycle adds two-carbon units to the growing fatty acid chain, utilizing malonyl-CoA as the acetyl donor and NADPH as the reductant. uoanbar.edu.iq This pathway is catalyzed by a membrane-bound enzyme system known as the microsomal fatty acid elongase system. uoanbar.edu.iqaocs.org The vast majority of cellular lipids are synthesized by enzymes localized in the ER, highlighting its central role in lipid biomass production and homeostasis. embopress.orgresearchgate.net For this compound, a precursor C18 fatty acid, likely stearoyl-CoA, is elongated in the ER to the C20 length of eicosanoyl-CoA, which can then be desaturated.

Plastidial and Mitochondrial Involvement

While elongation occurs in the ER, the initial building blocks of fatty acids are typically synthesized elsewhere. In plant cells, de novo fatty acid synthesis takes place in the plastids. aocs.org This process, driven by the fatty acid synthase (FAS) complex, produces primarily the saturated fatty acids palmitate (C16:0) and stearate (B1226849) (C18:0). aocs.org These products are then exported from the plastid to other cellular compartments, like the ER, for further modification.

Regulatory Mechanisms of this compound Biosynthesis

The synthesis of fatty acids is a highly regulated process, ensuring that production meets cellular demand without wasteful overproduction. This control is exerted at multiple levels, from gene expression to direct modulation of enzyme activity.

Transcriptional and Translational Control

The long-term regulation of fatty acid synthesis is managed by controlling the expression of genes that code for key biosynthetic enzymes. uoanbar.edu.iq Several families of transcription factors are pivotal in this process.

Sterol Regulatory Element-Binding Proteins (SREBPs) : SREBP-1c is a major transcriptional activator for a host of genes involved in lipogenesis, including acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS). nih.govanimbiosci.org

Peroxisome Proliferator-Activated Receptors (PPARs) : These nuclear receptors respond to fatty acid ligands to regulate the expression of genes involved in both fatty acid storage and breakdown. nih.govcambridge.org PPARα, for instance, induces genes for lipolytic enzymes, while PPARγ is involved in lipogenesis. nih.gov

The expression of these transcription factors and their target genes is influenced by the metabolic state of the cell, allowing for adaptation to different nutritional conditions. nih.gov For example, fatty acids themselves can act as regulators of gene expression, creating a feedback system that fine-tunes their own metabolism. capes.gov.br

Allosteric Regulation of Key Enzymes

Short-term, rapid control of fatty acid biosynthesis is achieved through the allosteric regulation of key enzymes. uoanbar.edu.iq Allosteric regulation involves molecules binding to an enzyme at a site other than the active site, causing a conformational change that either activates or inhibits the enzyme's function. accessscience.comlibretexts.org

A primary example is the regulation of Acetyl-CoA Carboxylase (ACC) , which catalyzes the first committed step in fatty acid synthesis: the carboxylation of acetyl-CoA to form malonyl-CoA. libretexts.org

Allosteric Activation : ACC is allosterically activated by citrate (B86180). libretexts.org High levels of citrate signal that the cell has abundant energy and biosynthetic precursors, thus promoting the conversion of acetyl-CoA into fatty acids for storage. libretexts.org

Feedback Inhibition : The enzyme is subject to feedback inhibition by its downstream products. Both malonyl-CoA and the final product of the synthase pathway, palmitoyl-CoA, can inhibit ACC activity, preventing the accumulation of excess fatty acids. libretexts.org

This dual allosteric control allows for the rapid modulation of the fatty acid synthesis pathway in direct response to the cell's immediate energetic and metabolic status.

Comparative Biosynthetic Pathways Across Diverse Organisms

Plant Biosynthesis Pathways

In plants, the synthesis of a long-chain monounsaturated fatty acid like this compound is a spatially segregated and highly coordinated process involving multiple organelles.

De Novo Synthesis in Plastids : The pathway begins in the plastids, where acetyl-CoA is converted into palmitate (16:0) and stearate (18:0) by the soluble enzymes acetyl-CoA carboxylase and the Type II fatty acid synthase (FAS) complex. aocs.org

Export to the Cytosol : The newly synthesized C16 and C18 fatty acids are then exported to the cytosol as acyl-CoA thioesters.

Elongation in the Endoplasmic Reticulum : In the ER, membrane-bound elongase enzyme systems extend the C18 stearoyl-CoA to a C20 acyl-CoA. aocs.org This involves a cycle of four reactions that add a two-carbon unit from malonyl-CoA.

Desaturation : The final step is the introduction of a double bond into the saturated C20 chain. This is catalyzed by a fatty acid desaturase enzyme, also located in the ER. aocs.org These enzymes use molecular oxygen and a reductant (like NADH or NADPH) to create a cis-double bond at a specific position, in this case at the Δ5 position, to form this compound. aocs.org

This compartmentalized pathway allows for independent regulation of different stages of fatty acid synthesis and modification, enabling plants to produce a diverse array of fatty acid structures.

Table 1: Key Enzymes in Fatty Acid Biosynthesis

| Enzyme | Function | Cellular Location | Regulation |

|---|---|---|---|

| Acetyl-CoA Carboxylase (ACC) | Catalyzes the formation of malonyl-CoA from acetyl-CoA. libretexts.org | Plastids (Plants), Cytosol (Animals) | Allosterically activated by citrate; inhibited by palmitoyl-CoA. libretexts.org |

| Fatty Acid Synthase (FAS) | A multi-enzyme complex that synthesizes palmitate from acetyl-CoA and malonyl-CoA. aocs.org | Plastids (Plants), Cytosol (Animals) | Transcriptional control by SREBP-1c. nih.gov |

| Fatty Acid Elongase System | Elongates fatty acid chains by adding two-carbon units. uoanbar.edu.iq | Endoplasmic Reticulum | Transcriptional regulation. |

Table 2: Chemical Compounds Mentioned

Microbial Biosynthesis Systems

The biosynthesis of this compound in microbial systems, while not as extensively studied as other fatty acids, is understood to occur through the modification of existing fatty acid pathways. Microorganisms, particularly certain fungi and bacteria, possess the enzymatic machinery necessary for the elongation and desaturation of fatty acid precursors to produce a variety of long-chain unsaturated fatty acids.

The synthesis of the C20 backbone of eicosenoic acid is achieved through the action of fatty acid synthase (FAS) systems, which build up the carbon chain, typically starting from acetyl-CoA and malonyl-CoA. Following the synthesis of a saturated fatty acid precursor, such as stearic acid (18:0), a series of elongation and desaturation steps are required to produce this compound.

Key to the formation of this compound is the action of a specific desaturase enzyme. A Δ5-desaturase is responsible for introducing a cis double bond at the fifth carbon position (counting from the carboxyl end) of the fatty acid chain. scialert.net The substrate for this desaturation is typically a 20-carbon saturated fatty acid, eicosanoic acid (arachidic acid). The reaction can be summarized as follows:

Eicosanoyl-CoA + O₂ + 2NAD(P)H + 2H⁺ → 5Z-Eicosenoyl-CoA + 2H₂O + 2NAD(P)⁺

One notable example of a microorganism capable of producing eicosenoic acid is the oleaginous fungus Mortierella alpina. mdpi.comresearchgate.net While primarily known for its production of arachidonic acid, studies have shown that under certain culture conditions, it can also accumulate other polyunsaturated fatty acids, including isomers of eicosenoic acid. mdpi.comfspublishers.org The presence of Δ5-desaturase activity in Mortierella alpina is well-documented and is crucial for its lipid profile. researchgate.net

In some bacteria, a Δ5-fatty acid desaturase has been identified, such as in Bacillus subtilis. This enzyme is capable of introducing a double bond at the Δ5 position of fatty acids within membrane phospholipids (B1166683). scialert.net While the primary substrate in B. subtilis is a 16-carbon fatty acid, the existence of such enzymes in the microbial world highlights the potential for diverse biosynthetic capabilities.

Elongation: Stearoyl-CoA (18:0) is elongated to Eicosanoyl-CoA (20:0) by an elongase enzyme.

Desaturation: Eicosanoyl-CoA is then acted upon by a Δ5-desaturase to introduce a double bond at the C-5 position, yielding 5Z-Eicosenoyl-CoA.

The efficiency and specificity of these enzymes can be influenced by various factors, including culture temperature and the composition of the growth medium. fspublishers.org

Table 1: Key Enzymes in Microbial Biosynthesis of this compound

| Enzyme | Function | Substrate | Product | Example Organism |

| Fatty Acid Elongase | Adds two carbon units to the fatty acid chain | Stearoyl-CoA (C18:0) | Eicosanoyl-CoA (C20:0) | Mortierella alpina |

| Δ5-Desaturase | Introduces a cis double bond at the 5th carbon | Eicosanoyl-CoA | 5Z-Eicosenoyl-CoA | Mortierella alpina, Bacillus subtilis |

Non-Human Animal Biosynthesis

In non-human animals, the biosynthesis of this compound follows a similar pattern of elongation and desaturation of fatty acid precursors, primarily occurring in the endoplasmic reticulum. Animals can synthesize saturated fatty acids de novo, and subsequently modify them to produce a range of unsaturated fatty acids.

The synthesis of long-chain fatty acids in animals involves a series of enzymes known as elongases and desaturases. nih.gov The precursor for this compound is typically stearic acid (18:0), which is either synthesized within the animal's cells or obtained from the diet.

The proposed biosynthetic pathway in non-human animals is as follows:

Elongation: Stearic acid (as stearoyl-CoA) is first elongated by a fatty acid elongase to produce eicosanoic acid (arachidic acid; 20:0). Several elongase enzymes exist, with varying substrate specificities. nih.govnih.gov

Desaturation: Eicosanoic acid is then desaturated by a Δ5-desaturase. This enzyme introduces a double bond between the 5th and 6th carbon atoms from the carboxyl end, resulting in the formation of this compound. wikipedia.org

The activity of Δ5-desaturase is a critical control point in the synthesis of various polyunsaturated fatty acids. In many vertebrates, this enzyme is involved in the production of arachidonic acid and eicosapentaenoic acid. nih.gov Its substrate specificity can be broad, and it is capable of acting on different 20-carbon fatty acid substrates. nih.gov

Some marine animals, in particular, have been found to possess diverse fatty acid profiles, which may include this compound. The enzymatic capabilities of these organisms can be quite varied. For instance, some fish species have been shown to possess bifunctional desaturases with both Δ5 and Δ6 activities, highlighting the evolutionary adaptations in fatty acid metabolism. nih.govpnas.org While direct evidence for the specific pathway of this compound synthesis is often inferred from the presence of its precursors and the known functions of desaturases, the fundamental steps of elongation and subsequent Δ5-desaturation are the most plausible route.

Table 2: Research Findings on Key Enzymes in Animal Biosynthesis

| Enzyme | Research Finding | Organism Studied |

| Fatty Acid Elongase (Elovl5) | Involved in the elongation of C18 fatty acids. | Rat |

| Δ5-Desaturase | Critical for the synthesis of polyunsaturated fatty acids, including those with a double bond at the C-5 position. | Zebrafish, Humans |

| Bifunctional Desaturase | An enzyme with both Δ5 and Δ6 desaturase activities has been identified. | Zebrafish |

Metabolism and Biotransformation of 5z Eicosenoic Acid

Catabolic Pathways

The primary route for the breakdown of fatty acids for energy is oxidation. For 5Z-eicosenoic acid, this occurs mainly through beta-oxidation, with alternative pathways like omega-oxidation playing a minor role.

Beta-oxidation is the catabolic process where fatty acid molecules are broken down to produce acetyl-CoA. wikipedia.org This multi-step process occurs within the mitochondria and involves a cycle of four enzymatic reactions. aocs.org For unsaturated fatty acids like this compound, the standard enzymatic machinery is insufficient, requiring auxiliary enzymes to handle the double bond.

The breakdown of this compound begins after its activation to 5Z-eicosenoyl-CoA. The first cycle of beta-oxidation proceeds normally, shortening the chain by two carbons and yielding one molecule of acetyl-CoA. This leaves a C18 acyl-CoA with the double bond now at the Δ3 position (cis-Δ3-octadecenoyl-CoA). This intermediate is not a substrate for the next enzyme in the standard pathway, acyl-CoA dehydrogenase. wikipedia.org

To overcome this, the enzyme cis-Δ3-Enoyl-CoA isomerase is required. It catalyzes the isomerization of the cis-Δ3 double bond to a trans-Δ2 double bond. wikipedia.org The resulting trans-Δ2-octadecenoyl-CoA is a regular substrate for the beta-oxidation spiral, which can then continue until the fatty acid is completely degraded into acetyl-CoA molecules. wikipedia.orgaocs.org

Table 1: Key Enzymes in the Beta-Oxidation of this compound

| Step | Enzyme | Function | Intermediate Formed |

|---|---|---|---|

| Activation | Long-chain-fatty-acid—CoA ligase | Activates fatty acid in the cytosol. | 5Z-Eicosenoyl-CoA |

| Cycle 1 | Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, Thiolase | Standard β-oxidation steps. | cis-Δ3-Octadecenoyl-CoA |

| Isomerization | cis-Δ3-Enoyl-CoA Isomerase | Converts the cis-Δ3 bond to a trans-Δ2 bond. | trans-Δ2-Octadecenoyl-CoA |

| Remaining Cycles | Standard β-oxidation enzymes | Complete degradation of the fatty acid chain. | Acetyl-CoA |

This table outlines the specialized enzymatic step required for the complete oxidation of this compound.

While beta-oxidation is the primary catabolic route, fatty acids can also be degraded through other pathways. igntu.ac.in

Omega-oxidation (ω-oxidation) is an alternative pathway that involves the oxidation of the omega (ω) carbon, the carbon atom most distant from the carboxyl group. wikipedia.org This process typically occurs in the smooth endoplasmic reticulum of the liver and kidneys and represents a minor pathway for most fatty acids, but it gains importance when beta-oxidation is impaired. igntu.ac.inwikipedia.org The process begins with the introduction of a hydroxyl group onto the ω-carbon by a cytochrome P450-dependent mixed-function oxidase. wikipedia.org Subsequent oxidation by alcohol and aldehyde dehydrogenases yields a dicarboxylic acid. igntu.ac.in This dicarboxylic acid can then undergo beta-oxidation from either end. igntu.ac.in

Alpha-oxidation (α-oxidation) is another process that removes fatty acids one carbon at a time from the carboxyl end. igntu.ac.in It is primarily utilized for the breakdown of branched-chain fatty acids, such as phytanic acid, and is not considered a significant pathway for the metabolism of straight-chain fatty acids like this compound. igntu.ac.in

Table 2: Overview of Alternative Oxidation Pathways

| Pathway | Cellular Location | Key Enzyme Family | Initial Product | Relevance for this compound |

|---|---|---|---|---|

| Omega (ω)-Oxidation | Endoplasmic Reticulum | Cytochrome P450 Oxidase | ω-Hydroxy Fatty Acid | Minor pathway, potentially active under conditions of high fatty acid load or impaired β-oxidation. igntu.ac.inwikipedia.org |

| Alpha (α)-Oxidation | Peroxisomes | α-Hydroxylase | 2-Hydroxy Fatty Acid | Not a major pathway for straight-chain fatty acids. igntu.ac.in |

This table summarizes the key features of alternative fatty acid oxidation routes.

Incorporation into Complex Lipid Classes

When not catabolized for energy, 5Z-eicosenoyl-CoA can be used as a building block for the synthesis of more complex lipids, including energy-storage molecules and structural components of cell membranes.

Triacylglycerols (TAGs) are the primary form of energy storage in cells, consisting of three fatty acid chains esterified to a glycerol (B35011) backbone. igntu.ac.in The synthesis of TAGs involves the activation of fatty acids to their acyl-CoA derivatives. nih.gov Studies have demonstrated the incorporation of eicosenoic acid into TAGs. For example, research on hypertensive patients showed that dietary intake could increase the proportion of eicosenoic acid in very-low-density lipoprotein (VLDL) triacylglycerols. researchgate.net In plants like Camelina sativa, eicosenoic acid is a component of seed TAGs, and its incorporation can be metabolically engineered. nih.govosti.gov The process generally follows pathways like the Kennedy pathway, where acyl-CoAs are sequentially added to a glycerol-3-phosphate molecule to form TAG. oup.com

Phospholipids (B1166683) are fundamental structural components of all cellular membranes. igntu.ac.in The integration of fatty acids into phospholipids is crucial for maintaining membrane integrity and fluidity. researchgate.net Similar to TAG synthesis, this process requires the activation of this compound to 5Z-eicosenoyl-CoA. This activated fatty acid can then be transferred to a lysophospholipid (a phospholipid missing one fatty acid chain) by an acyltransferase enzyme. csic.es This incorporation is part of a dynamic process of membrane remodeling known as the Lands cycle, where fatty acids are continuously cleaved from and re-attached to phospholipids, allowing the cell to modify its membrane composition in response to various needs. oup.comcsic.es

The acyl-CoA pool is a central hub in lipid metabolism, comprising a collection of fatty acids covalently linked to coenzyme A. nih.gov The activation of free fatty acids, including this compound, to their corresponding acyl-CoAs is catalyzed by long-chain acyl-CoA synthetase (LACS) enzymes. nih.gov This step is critical as it primes the fatty acid for nearly all subsequent metabolic fates, including beta-oxidation and synthesis of TAGs and phospholipids. aocs.orgnih.gov

The composition of the acyl-CoA pool is highly dynamic and reflects the balance between fatty acid uptake, de novo synthesis, and recycling from complex lipids. oup.com Research in plants has shown that the acyl-CoA pool contains a variety of fatty acids, including C20:1, and its composition can be influenced by the expression of specific enzymes like acyl-ACP thioesterases. researchgate.net Certain LACS enzymes exhibit substrate preferences; for instance, LACS6 and LACS7 in Arabidopsis demonstrate significant activity toward eicosenoate, suggesting a role in directing this specific fatty acid into metabolic pathways. nih.gov

Table 3: Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| Acetyl-CoA | |

| Acyl-CoA | |

| 5Z-Eicosenoyl-CoA | |

| cis-Δ3-Octadecenoyl-CoA | |

| trans-Δ2-Octadecenoyl-CoA | |

| cis-Δ3-Enoyl-CoA isomerase | |

| Long-chain-fatty-acid—CoA ligase | LACS |

| Acyl-CoA Dehydrogenase | |

| Enoyl-CoA Hydratase | |

| 3-Hydroxyacyl-CoA Dehydrogenase | |

| Thiolase | |

| Cytochrome P450 | |

| Alcohol dehydrogenase | |

| Aldehyde dehydrogenase | |

| Phytanic acid | |

| Triacylglycerol | TAG |

| Very-low-density lipoprotein | VLDL |

| Glycerol-3-phosphate | |

| Phospholipid | |

| Lysophospholipid | |

| Acyltransferase | |

| Coenzyme A | CoA |

Derivatization and Further Biochemical Transformations

Once formed, this compound can undergo several metabolic transformations, including derivatization into hydroxy fatty acids, elongation into longer fatty acid chains, and potentially desaturation, although its role as a substrate in the latter pathway is less defined. These transformations are critical for its integration into various cellular lipid pools and for the synthesis of signaling molecules.

Formation of Hydroxy Fatty Acid Derivatives

The introduction of hydroxyl groups onto the fatty acid chain represents a significant metabolic pathway, often mediated by lipoxygenase (LOX) and cytochrome P450 (CYP) enzymes. metwarebio.comresearchgate.net These hydroxylated derivatives play roles in cellular signaling and inflammatory processes.

The primary enzymatic pathway for the hydroxylation of 20-carbon fatty acids is through the action of lipoxygenases. metwarebio.com Specifically, 5-lipoxygenase (5-LOX) is an enzyme that transforms essential fatty acid substrates into a range of biologically active products. wikipedia.org It acts on the omega-6 fatty acid, arachidonic acid (C20:4), by adding a hydroperoxyl group to form 5-hydroperoxyeicosatetraenoic acid (5-HpETE), which is subsequently reduced to the more stable 5-hydroxyeicosatetraenoic acid (5-HETE). wikipedia.org Given that this compound also possesses a C20 backbone, it is a plausible substrate for analogous enzymatic action, which would result in hydroxylated derivatives.

Further metabolism of these 5-hydroxy products can occur. The microsomal enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) oxidizes 5-HETE to 5-oxo-eicosatetraenoic acid (5-oxo-ETE), a potent chemoattractant for inflammatory cells. nih.govnih.gov Studies on the substrate selectivity of 5-HEDH have shown that it requires a fatty acid chain length of at least 16 carbons. nih.gov Notably, 5-hydroxy-6-eicosenoic acid, a derivative of eicosenoic acid, was found to be a potent inhibitor of 5-HEDH, indicating that derivatives of this compound can interact with and modulate these inflammatory pathways. nih.gov

Cytochrome P450 (CYP) ω-hydroxylases present another route for fatty acid hydroxylation. frontiersin.orgnih.gov These enzymes typically add a hydroxyl group to the terminal (ω) or sub-terminal (ω-1) carbon atom of fatty acids. frontiersin.org While specific studies on the CYP-mediated metabolism of this compound are not extensively detailed, the broad substrate capacity of CYP enzymes suggests this is a possible metabolic fate. researchgate.net

Elongation to Longer Chain Fatty Acids

This compound serves as a substrate for fatty acid elongation, a process that extends the carbon chain to produce very-long-chain fatty acids (VLCFAs). This pathway is crucial for the synthesis of specialized lipids, including certain ceramides (B1148491) and components of myelin. The elongation process occurs in the endoplasmic reticulum and involves a cycle of four enzymatic reactions catalyzed by a membrane-bound elongase complex.

Research has provided direct evidence for the role of eicosenoic acid as a precursor for longer fatty acids.

Studies in mice lacking the ELOVL3 elongase enzyme showed an accumulation of eicosenoic acid (20:1) and a corresponding decrease in fatty acids of 22 to 26 carbons in length, strongly suggesting that 20:1 is a natural substrate for this enzyme. diva-portal.org

Transgenic studies involving the expression of fatty acid elongase 1 (FAE1) genes from various plants have confirmed this relationship. When a nasturtium FAE gene was expressed in Arabidopsis, the proportion of erucic acid (22:1Δ13) increased significantly, with a concurrent reduction in the proportion of its direct precursor, eicosenoic acid (20:1Δ11). google.com This demonstrates that eicosenoic acid acts as a key elongase primer for the synthesis of erucic acid. google.com

The table below summarizes the results from a transgenic study where the introduction of a nasturtium FAE gene into Arabidopsis altered the fatty acid profile, highlighting the conversion of eicosenoic acid to erucic acid.

| Fatty Acid | Wild Type (Control) | Transgenic Line (NF-8) | Change |

|---|---|---|---|

| Eicosenoic Acid (20:1Δ11) | 16.9% | 14.8% | Decrease |

| Erucic Acid (22:1Δ13) | 2.1% | 13.7% | Increase (6.5-fold) |

Data adapted from a study on transgenic Arabidopsis expressing a nasturtium FAE gene. google.com

These findings collectively indicate that the elongation of this compound to C22 (erucic acid) and longer monounsaturated fatty acids is a significant metabolic pathway.

Desaturation to Polyunsaturated Fatty Acids (if applicable as substrate)

The conversion of monounsaturated fatty acids to polyunsaturated fatty acids (PUFAs) is carried out by a class of enzymes known as fatty acid desaturases, which introduce additional double bonds into the acyl chain. While this is a fundamental process for fatty acids like oleic acid and linoleic acid, the role of this compound as a direct substrate for further desaturation is not well-established.

In studies where a Δ5-desaturase was expressed in soybean embryos, 5Z-hexadecenoic acid, 5Z-octadecenoic acid, and this compound were produced. However, the researchers did not detect any corresponding Δ5-polyunsaturated fatty acids, suggesting that under these conditions, the newly formed monounsaturated fatty acids were not further desaturated by the enzyme. scispace.com

Some indirect evidence suggests a potential link between eicosenoic acid levels and desaturase activity. In a study on Zanthoxylum bungeanum under cold stress, the concentration of eicosenoic acid was positively correlated with the expression of the fatty acid desaturase 3 (FAD3) gene. mdpi.com However, this correlation does not confirm a direct substrate-product relationship. The regulation of fatty acid metabolism is complex, and such correlations can arise from broader metabolic shifts rather than a specific enzymatic conversion. mdpi.com

Occurrence and Distribution of 5z Eicosenoic Acid in Biological Systems Excluding Human Clinical Data

Presence in Plant Lipid Profiles

5Z-eicosenoic acid, a monounsaturated omega-15 fatty acid, is a notable component of the lipid profile in several plant species. Its accumulation is particularly significant in the seed oils of certain plants, where it can be a major constituent.

The seed oil of meadowfoam (Limnanthes alba) is exceptionally rich in this compound (also referred to as Δ⁵-eicosenoic acid), where it can constitute about 60% of the total fatty acids. Current time information in Middlesex County, CA. This high concentration is a distinguishing feature of Limnanthes species. Current time information in Middlesex County, CA.nih.gov The unique position of the double bond in this compound imparts chemical and physical properties that differ from the more common oleic acid, making meadowfoam oil valuable for industrial applications like cosmetics and lubricants. Current time information in Middlesex County, CA.ontosight.ai

In Arabidopsis thaliana, eicosenoic acid is one of the six major fatty acid species found in its seed oil, although it is present in smaller quantities compared to meadowfoam. researchgate.net Specifically, the isomer is often identified as 11Z-eicosenoic acid (gondoic acid). mdpi.com Silencing of the FAE1 gene in Arabidopsis, which is involved in fatty acid elongation, has been shown to significantly reduce the content of eicosenoic acid from 15.4% to as low as 1.9%. fspublishers.org

Rapeseed (Brassica napus) oil also contains eicosenoic acid. researchgate.netresearchgate.net Depending on the variety, the concentration can vary. For instance, high-erucic acid rapeseed oils have been found to contain significant levels of eicosenoic acid, with some samples showing concentrations of 15.32% and 16.21%. nih.gov In contrast, high-oleic acid varieties may contain much lower amounts, around 1%. nih.gov The biosynthesis in rapeseed involves the elongation of oleic acid to eicosenoic acid, which is then further elongated to erucic acid. acs.org

Table 1: this compound Content in Select Plant Seed Oils This table is interactive. You can sort and filter the data.

| Plant Species | Common Name | Family | Fatty Acid | Typical Content (% of Total Fatty Acids) | Reference |

|---|---|---|---|---|---|

| Limnanthes alba | Meadowfoam | Limnanthaceae | This compound | 58-64% | Current time information in Middlesex County, CA.okstate.edu |

| Brassica napus (High Erucic Acid) | Rapeseed | Brassicaceae | Eicosenoic Acid | ~15-16% | nih.gov |

| Brassica napus (High Oleic Acid) | Rapeseed | Brassicaceae | Eicosenoic Acid | ~1% | nih.gov |

| Arabidopsis thaliana | Thale Cress | Brassicaceae | Eicosenoic Acid | ~15% (wild type) | fspublishers.org |

| Camelina sativa | Camelina | Brassicaceae | Eicosenoic Acid | 14.30-15.04% | geomar.de |

The concentration of fatty acids, including eicosenoic acid, in plants is not static and can be influenced by both developmental stages and external environmental conditions. gerli.comniscpr.res.in

Plant development plays a crucial role. In Malania oleifera, for example, the related nervonic acid (24:1), which is elongated from eicosenoic acid, steadily increases in the embryos as they develop. mdpi.com In Arabidopsis, the expression of genes involved in fatty acid biosynthesis is tightly regulated during seed development. researchgate.net

Environmental factors such as temperature and sowing date have a significant impact. geomar.demdpi.com A study on camelina (Camelina sativa) demonstrated that delaying the sowing time led to an increase in the content of eicosenoic acid. geomar.de Temperature is another critical variable; research on Zanthoxylum bungeanum showed that low-temperature stress affected the fatty acid profile, with eicosenoic acid being identified as an important differential fatty acid. mdpi.com Abiotic factors like soil nutrient availability can also alter the composition of plant oils. kyoto-u.ac.jp

Identification in Algal and Microbial Lipidomes

Eicosenoic acid has been identified in various marine organisms. ontosight.ai It is a component of the fatty acid profile of some marine phytoplankton, though its concentration and the specific isomers present can vary widely among species. geomar.demdpi.comucpress.edu For instance, studies of phytoplankton blooms in Hudson Bay found that the fatty acid composition, dominated by compounds like eicosapentaenoic acid (EPA), was dependent on the protist composition and environmental conditions. ucpress.edu While eicosenoic acid is present in fish oil, it is typically in minor amounts. okstate.edu

Certain fungi are capable of producing eicosenoic acid. Fungi of the genus Mortierella have been identified as producers of cis-11-eicosenoic acid (an isomer of this compound). researchgate.netkyoto-u.ac.jpoup.com In a screening of about 300 fungal strains, Mortierella chlamydospora was found to be a particularly effective producer, accumulating up to 36.3 mg of cis-11-eicosenoic acid per gram of dried cells. oup.comoup.com The production in this fungus was enhanced by cultivating it first at a higher temperature (28°C) and then shifting to a lower temperature (12°C). oup.comoup.com Most of this fatty acid was stored in the form of triacylglycerols. oup.comoup.com In the well-studied Mortierella alpina, cis-11-eicosenoic acid typically comprises less than 3% of the total fatty acids. kyoto-u.ac.jp

Some bacteria can metabolize eicosenoic acid. The bacterium Pseudomonas aeruginosa (strain PR3) has been shown to use eicosenoic acid as a substrate for bioconversion, transforming it into a novel compound, 9,12-dihydroxy-10(E)-eicosenoic acid. researchgate.netacs.orgusda.gov This indicates that specific bacterial enzyme systems can act on this long-chain fatty acid. acs.orgusda.gov

Table 2: Eicosenoic Acid in Select Microbial Species This table is interactive. You can sort and filter the data.

| Organism | Type | Compound | Notable Finding | Reference |

|---|---|---|---|---|

| Mortierella chlamydospora | Fungus | cis-11-Eicosenoic Acid | Produces high amounts (36.3 mg/g dried cells) | oup.comoup.com |

| Mortierella alpina | Fungus | cis-11-Eicosenoic Acid | Constitutes <3% of total fatty acids | kyoto-u.ac.jp |

| Pseudomonas aeruginosa | Bacterium | Eicosenoic Acid | Utilizes it as a substrate for bioconversion | researchgate.netacs.orgusda.gov |

Detection in Non-Human Animal Tissues and Fluids

Eicosenoic acid is found in various non-human animal tissues and fluids. It is a known constituent of the depot fat of some animals. gerli.com Studies comparing the fatty acid profiles of rats and mice have noted differences in the concentrations of various fatty acids in liver and muscle tissues, highlighting interspecies variations. mdpi.com In ruminant fats, eicosenoic acid methyl ester has been detected during the analysis of other fatty acids. nih.gov

Eicosadienoic acid (20:2), a related polyunsaturated fatty acid, is found in animal tissues and is known to be elongated from linoleic acid. nih.gov In Korean native chickens, the heritability for eicosenoic acid content in breast meat was estimated to be low (0.025), suggesting a smaller genetic influence compared to environmental factors on its concentration. ejast.org Furthermore, eicosenoic acid has been detected in the urine of bovines during different phases of the estrous cycle. journalijar.com

Aquatic Organisms (e.g., Fish, Marine Mammals)

This compound has been identified in a variety of marine organisms, although often in lower concentrations compared to other eicosenoic acid isomers. nih.govresearchgate.net A comprehensive study on the positional isomers of cis-eicosenoic acid in several marine fish species from the Indian Ocean revealed that this compound (c5-20:1) is among the least prevalent isomers. nih.govresearchgate.net

The analysis of various fish species highlighted that while isomers like c11-20:1 and c13-20:1 were predominant, the c5 isomer was consistently found in smaller quantities. nih.gov For instance, in the edible parts of the fish studied, the concentration of the c5 isomer was notably low. This suggests a selective biosynthesis or assimilation of different eicosenoic acid isomers within these aquatic species.

While specific quantitative data for this compound in marine mammals is limited, studies on the fatty acid composition of their blubber indicate the presence of various eicosenoic acids. dal.ca The fatty acid profiles of marine mammals are largely influenced by their diet, which consists of fish and zooplankton. dal.caresearchgate.net Therefore, the low levels of this compound in fish likely translate to low levels in the tissues of their predators.

Table 1: Distribution of cis-Eicosenoic Acid Positional Isomers in Selected Marine Fishes from the Indian Ocean Data extracted from Senarath, S., et al. (2017). nih.govresearchgate.net

| Fish Species | Common Name | Total Lipid Content (%) | c5-20:1 (mg/g of oil) | Other Isomers (mg/g of oil) |

| Stolephorus commersoni | Anchovy | 1.59 | Least occurring | c11-20:1, c13-20:1 predominant |

| Loligo singhalensis | Squid | 1.45 | Least occurring | c11-20:1, c13-20:1 predominant |

| Dussumieria acuta | Rainbow sardine | 3.80 | Least occurring | c11-20:1, c13-20:1 predominant |

| Mugil cephalus | Mullet | 3.18 | Least occurring | c11-20:1, c13-20:1 predominant |

| Sardinella albella | White sardinella | 1.93 | Least occurring | c11-20:1, c13-20:1 predominant |

| Trachysurus sp. | Bagrid catfish | 7.07 | Least occurring | c11-20:1, c13-20:1 predominant |

| Sphyraena jello | Pickhandle barracuda | 1.54 | Least occurring | c11-20:1, c13-20:1 predominant |

| Upeneus vittatus | Yellowstriped goatfish | 4.11 | Least occurring | c11-20:1, c13-20:1 predominant |

| Gazza minuta | Tooth pony | 2.13 | Least occurring | c7-20:1, c11-20:1, c13-20:1 predominant |

| Lutjanus fulviflamma | Blackspot snapper | 1.32 | Least occurring | c11-20:1, c13-20:1 predominant |

| Carangoide malabaricus | Malabar travelly | 1.44 | Least occurring | c11-20:1, c13-20:1 predominant |

Terrestrial Animal Models and Specific Tissues

In terrestrial animals, eicosenoic acids are present in various tissues, though specific data for the 5Z isomer remains less documented than for its aquatic counterparts. Research on the European hedgehog (Erinaceus europaeus) has shown the presence of eicosenoic acid in brown adipose tissue (BAT), which is crucial for thermogenesis during hibernation. sekj.org The study highlighted that the proportion of long-chain fatty acids, including eicosenoic acid, is higher in BAT compared to white adipose tissue (WAT). sekj.org

Studies on the fatty acid profiles of other terrestrial animals, such as the Chilean and Caribbean flamingos, have identified a range of fatty acids in their blood, with oleic acid, palmitic acid, and stearic acid being the most abundant. bioone.org While various eicosenoic acid isomers are likely present, their specific concentrations, particularly that of this compound, were not detailed. Similarly, a nutritional study on the Chinese soft-shelled turtle (Pelodiscus sinensis) identified seventeen different fatty acids in muscle tissue, but did not provide a breakdown of all eicosenoic acid isomers. mdpi.com

Table 2: Mention of Eicosenoic Acid in Terrestrial Animal Tissues

| Animal Model | Tissue/Sample | Finding |

| European hedgehog (Erinaceus europaeus) | Brown Adipose Tissue (BAT) | Contains a few percent of eicosenoic acid. sekj.org |

| European hedgehog (Erinaceus europaeus) | White Adipose Tissue (WAT) | Lower proportion of long-chain fatty acids compared to BAT. sekj.org |

| Chilean Flamingo (Phoenicopterus chilensis) | Blood | Oleic, palmitic, and stearic acids are the most abundant fatty acids. Eicosenoic acid presence not specified. bioone.org |

| Caribbean Flamingo (Phoenicopterus ruber) | Blood | Oleic, palmitic, and stearic acids are the most abundant fatty acids. Eicosenoic acid presence not specified. bioone.org |

| Chinese soft-shelled turtle (Pelodiscus sinensis) | Muscle | Seventeen fatty acids identified, specific eicosenoic acid isomer data is incomplete. mdpi.com |

Subcellular and Tissue-Specific Compartmentalization in Non-Human Systems

The distribution of fatty acids within a cell is not uniform; it is compartmentalized, with different organelles having distinct lipid compositions that are vital for their function. Fatty acids are key components of cellular membranes, and their composition can influence membrane fluidity, permeability, and the function of membrane-bound proteins. aacrjournals.orgnih.gov

In mammalian cells, most lipids are synthesized in the endoplasmic reticulum (ER). nih.gov From the ER, they are transported to other organelles. The lipid composition of organelles like the mitochondria, Golgi apparatus, and plasma membrane is distinct. nih.govbiologists.com For instance, the inner mitochondrial membrane has a unique lipid profile, being rich in cardiolipin. encyclopedia.pub

While specific studies on the subcellular localization of this compound are scarce, the general principles of fatty acid trafficking and incorporation suggest it would be present in the membranes of various organelles. Long-chain fatty acids are taken up by cells and activated to their acyl-CoA esters, which can then be incorporated into different lipid classes, such as phospholipids (B1166683) and triacylglycerols. imrpress.com These lipids are then distributed among different cellular compartments. The specific distribution of this compound would depend on the activity of various enzymes, including acyltransferases, which show specificity for different fatty acyl-CoAs.

Research on very-long-chain fatty acids (VLCFAs) indicates that their distribution is tissue-specific. nih.govbiomolther.orgnih.gov For example, certain VLCFAs are found in high concentrations in the brain, retina, and skin. nih.gov This tissue-specific accumulation is determined by the expression of specific fatty acid elongase enzymes. nih.gov It is plausible that this compound also exhibits a tissue-specific distribution pattern based on the expression of relevant metabolic enzymes.

Analytical Methodologies for 5z Eicosenoic Acid Research

Chromatographic Separation Methods

Chromatography is the cornerstone for separating 5Z-eicosenoic acid from other fatty acids and lipids. Various chromatographic techniques are employed, each offering distinct advantages in terms of resolution, sensitivity, and throughput.

Gas Chromatography (GC) and Coupled Techniques (e.g., GC-FID, GC-MS)

Gas chromatography is a powerful technique for the analysis of volatile compounds and is therefore ideal for separating FAMEs, including the methyl ester of this compound. jfda-online.com

Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and widely used method for quantitative analysis of fatty acids. researchgate.netnih.govuncst.go.ugcifor-icraf.org In this technique, the separated FAMEs are burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of substance, allowing for accurate quantification. researchgate.net For the analysis of cis-eicosenoic acid isomers in fish, GC-FID with a highly polar capillary column, such as the SLB-IL111 or CP-Sil 88, has been successfully used. researchgate.netnih.govuncst.go.ug The use of an internal standard, like methyl nonadecanoate (B1228766) (C19:0), is common for improving the accuracy of quantification. uncst.go.ug

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of GC with the identification capabilities of mass spectrometry. arcjournals.orgacademicjournals.orgocl-journal.orgresearchgate.netscispace.com As FAMEs elute from the GC column, they are ionized (commonly by electron ionization - EI), and the resulting mass spectra provide a molecular fingerprint that can be used for identification by comparison with spectral libraries like NIST. academicjournals.orgjeol.com GC-MS has been instrumental in identifying eicosenoic acid methyl esters in various samples, including Japanese quail fat and plant oils. arcjournals.orgresearchgate.net The use of high-resolution mass spectrometry with soft ionization techniques like field ionization (FI) can be particularly advantageous as it often produces clear molecular ions, which may be absent in standard EI spectra for unsaturated FAMEs. jeol.com

Table 1: Exemplary GC Column and Conditions for FAME Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | HP-5ms (30m x 0.5mm, 0.25µm) | researchgate.net |

| SP-2560 (100 m x 0.250 mm i.d. x 0.2 µm film) | ocl-journal.org | |

| TRB-FFAP (30 m, i.d; 0.35 mm, thickness; 0.250 µm) | academicjournals.org | |

| Carrier Gas | Helium | arcjournals.orgacademicjournals.orgresearchgate.net |

| Injector Temp. | 250 °C | researchgate.net |

| Oven Program | 60°C (5 min), then 15°C/min to 300°C (10 min) | researchgate.net |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | researchgate.netresearchgate.net |

High-Performance Liquid Chromatography (HPLC) and Variants

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating fatty acids and their isomers, often without the need for derivatization. hplc.eu It is particularly useful for separating isomers that may be difficult to resolve by GC alone. hplc.eu

Reversed-phase HPLC (RP-HPLC) is a common mode used for fatty acid analysis, where separation is based on hydrophobicity. researchgate.netnih.gov In some studies, RP-HPLC is used as a fractionation step to isolate the eicosenoic acid methyl ester fraction before subsequent analysis by GC-FID. researchgate.netnih.gov This two-step approach enhances the specificity and accuracy of the analysis.

For the separation of positional and geometric isomers of unsaturated fatty acids, specialized columns and techniques are often required. hplc.eu Argentation HPLC, which incorporates silver ions into the stationary or mobile phase, can be used to separate unsaturated fatty acids based on the number, position, and geometry of their double bonds. aocs.org Columns with high molecular-shape selectivity, such as those with a cholesterol stationary phase, can also improve the separation of geometric (cis/trans) isomers. hplc.eu

Thin-Layer Chromatography (TLC) for Lipid Fractionation

Thin-Layer Chromatography (TLC) is a simple, cost-effective method for the fractionation of lipids. rockefeller.edu In the context of this compound analysis, TLC is primarily used as a preparative step to separate different lipid classes (e.g., neutral lipids, phospholipids) or to fractionate fatty acid methyl esters based on their degree of unsaturation. rockefeller.eduresearchgate.net

Argentation TLC, where the silica (B1680970) gel plate is impregnated with silver nitrate, is a powerful technique for separating FAMEs according to the number of double bonds. researchgate.netresearchgate.net Saturated fatty acids migrate the furthest up the plate, followed by monounsaturated, and then polyunsaturated fatty acids. dss.go.th This allows for the isolation of the monounsaturated fraction containing this compound for further, more detailed analysis by GC or HPLC. The separated lipids are typically visualized by spraying with a reagent like phosphomolybdic acid or by exposure to iodine vapor, which binds to the double bonds in unsaturated fatty acids. rockefeller.eduresearchgate.net

Spectroscopic Characterization Techniques

Following separation, spectroscopic techniques are employed to confirm the precise chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of organic molecules, including fatty acids. nih.govresearchgate.netfrontiersin.org Both ¹H NMR and ¹³C NMR provide detailed information about the carbon skeleton and the position and geometry of double bonds. nih.govresearchgate.net

In the ¹H NMR spectrum of a long-chain fatty acid like this compound, characteristic signals would include a triplet for the terminal methyl group, a broad signal for the multiple methylene (B1212753) groups in the aliphatic chain, and distinct signals for the protons attached to the double bond and the carbons adjacent to it. researchmap.jp The coupling constants between the olefinic protons can confirm the cis (Z) configuration of the double bond.

The ¹³C NMR spectrum provides complementary information, with unique chemical shifts for the carboxyl carbon, the olefinic carbons of the double bond, and the various methylene carbons along the chain. nih.govresearchmap.jp The combination of 1D and 2D NMR experiments (such as COSY, HSQC, and HMBC) allows for the complete and unambiguous assignment of all proton and carbon signals, thus confirming the structure as this compound. nih.govuminho.pt While NMR is powerful, its application can sometimes be limited by the concentration of the analyte in a mixture. nih.gov

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry (MS), frequently coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), stands as a cornerstone for the definitive identification and sensitive quantification of this compound in complex biological samples. The choice between GC-MS and LC-MS often depends on the sample matrix, desired sensitivity, and whether analysis of the free fatty acid or total fatty acid profile is required.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, fatty acids like this compound must first undergo derivatization to increase their volatility and thermal stability. nih.gov A prevalent method is the conversion of the fatty acid into its pentafluorobenzyl (PFB) ester. lipidmaps.orgnih.gov This derivatization not only prepares the molecule for gas-phase analysis but also significantly enhances sensitivity, particularly when using negative chemical ionization (NCI). nih.gov In NCI-GC-MS, the PFB group readily captures an electron, leading to a stable negative ion that can be detected with high selectivity and sensitivity. nih.gov Identification is achieved by comparing the retention time and the mass spectrum of the analyte to that of a pure this compound standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers the advantage of analyzing fatty acids with minimal sample preparation, often bypassing the need for derivatization. Using electrospray ionization (ESI) in negative ion mode, this compound can be detected as the deprotonated molecule [M-H]⁻. nih.gov While direct analysis is feasible, the sensitivity can be limited. nih.gov To overcome this, charge-reversal derivatization techniques have been developed. These methods can increase detection sensitivity by several orders of magnitude, making LC-MS/MS a powerful tool for trace-level quantification. nih.gov Tandem MS (MS/MS) enhances specificity by selecting the precursor ion of this compound, subjecting it to collision-induced dissociation, and monitoring for characteristic product ions. nih.gov

The following table details specific parameters used in an LC/ESI-MS/MS method for the analysis of eicosenoic acid isomers.

| Parameter | Value |

| Compound | 5-Eicosenoic (5Z-20:1) |

| Retention Time (min) | 8.29 |

| Precursor Ion (m/z) | 477 |

| Product Ion (m/z) | 239 |

This interactive table is based on data for the analysis of fatty acids by LC/ESI-MS/MS following charge reversal derivatization. nih.gov

Quantitative Analysis and Standardization Protocols

Accurate quantification of this compound is critical for understanding its physiological roles and its association with metabolic states. The gold standard for quantitative analysis of fatty acids by mass spectrometry is the stable isotope dilution method. nih.gov This approach involves adding a known quantity of an isotopically labeled version of the analyte, such as a deuterated standard, to the sample at the earliest stage of preparation. lipidmaps.orgnih.gov

This internal standard, being chemically identical to the target analyte, co-recovers through all extraction, purification, and derivatization steps, effectively correcting for any sample loss. nih.gov For GC-MS analysis, deuterated fatty acids like palmitic acid-d3, oleic acid-d2, and arachidonic acid-d8 are commonly used as internal standards. lipidmaps.org

The quantification process involves creating a calibration curve. lipidmaps.org This is done by analyzing a series of standard solutions containing known concentrations of unlabeled this compound and a fixed concentration of the internal standard. lipidmaps.org A response ratio is calculated by dividing the peak area of the unlabeled analyte by the peak area of the internal standard. This ratio is then plotted against the concentration of the unlabeled analyte to generate a linear calibration curve. The concentration of this compound in a biological sample is then determined by measuring its response ratio and interpolating the value from this curve. lipidmaps.org

To ensure accuracy and reproducibility, laboratories often follow standardized protocols established by research consortia like LIPID MAPS or participate in quality assurance programs, such as those administered by the National Institute of Standards and Technology (NIST). nih.govnist.gov These programs may use standard reference materials (SRMs), like SRM 1950 (Metabolites in Frozen Human Plasma), which have certified values for various fatty acids, allowing laboratories to validate their methods and ensure inter-laboratory comparability. nist.gov

The table below outlines a typical workflow for the quantitative analysis of fatty acids based on established protocols. lipidmaps.orgnih.gov

| Step | Description |

| 1. Sample Preparation | A known volume or weight of the biological sample (e.g., plasma, tissue homogenate) is prepared. lipidmaps.org |

| 2. Internal Standard Spiking | A precise amount of a deuterated internal standard mixture is added directly to the sample prior to extraction. lipidmaps.orgnih.gov |

| 3. Extraction | Lipids, including this compound, are extracted from the matrix using a solvent system (e.g., isooctane/methanol). lipidmaps.orgnih.gov |

| 4. Derivatization | The extracted fatty acids are converted to volatile esters (e.g., pentafluorobenzyl esters) for GC-MS analysis. lipidmaps.orgnih.gov |

| 5. GC-MS Analysis | The derivatized sample is injected into the GC-MS, and data is acquired in selected ion monitoring (SIM) mode to monitor specific ions for the analyte and internal standard. nih.gov |

| 6. Quantification | The peak area ratio of endogenous this compound to the deuterated standard is calculated and compared to a standard curve to determine the concentration. lipidmaps.org |

This interactive table summarizes a standardized protocol for fatty acid quantification.

Isotopic Labeling Approaches for Metabolic Tracing Studies

Isotopic labeling, or metabolic tracing, is a powerful methodology used to track the metabolic fate of this compound in vivo or in vitro. bitesizebio.com This approach provides dynamic information about the rates of production, consumption, and transformation of the fatty acid within various metabolic pathways, complementing the static concentration data obtained from standard quantitative analysis. nih.gov

The core principle involves introducing a tracer—a form of this compound or its metabolic precursor that has been enriched with a stable (non-radioactive) isotope—into the biological system. nih.gov The most common isotopes used in metabolic research are carbon-13 (¹³C) and deuterium (B1214612) (²H). nih.gov These heavier isotopes alter the mass of the molecule without changing its chemical properties, ensuring that the tracer is metabolically indistinguishable from the natural, unlabeled compound (the tracee). nih.gov

Once the tracer is administered (e.g., by intravenous infusion or by adding it to cell culture media), it enters the metabolic network. nih.govfrontiersin.org Over time, the isotopic label will be incorporated into various downstream metabolites. By collecting samples at different time points and analyzing them with mass spectrometry, researchers can measure the isotopic enrichment in the precursor pool and in all subsequent products. frontiersin.org This allows for the elucidation of active metabolic pathways and the calculation of metabolic flux rates, which represent the rate of material flow through a pathway. nih.gov

Key considerations in designing a metabolic tracing experiment include:

Choice of Tracer: The specific precursor to be labeled and the position of the isotope(s) are chosen based on the metabolic pathway of interest.

Labeling Duration: The experiment's length must be sufficient for the label to be incorporated into the metabolites of interest and, in many cases, to achieve an "isotopic steady state" where the enrichment of the metabolites becomes constant. nih.gov

Analytical Method: Mass spectrometry is the primary analytical tool used to distinguish between and quantify the labeled (heavier) and unlabeled (lighter) forms of each metabolite. nih.govnih.gov

The table below outlines the general steps involved in a metabolic tracing study.

| Step | Description |

| 1. Tracer Selection & Administration | An appropriate stable isotope-labeled tracer (e.g., ¹³C-labeled fatty acid) is chosen. It is introduced into the biological system (e.g., cell culture, animal model) while maintaining metabolic steady state. nih.govnih.gov |

| 2. Sample Collection | Biological samples (e.g., cells, plasma, tissue) are collected at specific time points during the labeling period. frontiersin.org |

| 3. Metabolite Extraction | Metabolites are extracted from the collected samples using established protocols. |

| 4. MS Analysis | The extracts are analyzed by mass spectrometry (GC-MS or LC-MS) to measure the mass isotopologue distributions for this compound and its related metabolites. bitesizebio.com |

| 5. Data Analysis | The isotopic enrichment data is corrected for natural isotope abundance. This information is then used to determine the activity of metabolic pathways and calculate metabolic fluxes. frontiersin.org |

This interactive table describes the workflow of an isotopic labeling experiment for metabolic tracing.

Biological Roles and Functional Aspects in Model Systems Excluding Human Clinical

Role in Cellular Membrane Structure and Fluidity in Model Organisms and Cells

The composition of fatty acids within cellular membranes is a key determinant of their physical properties, including fluidity. researchgate.net Membrane fluidity is crucial for a variety of cellular functions, such as the activity of membrane-bound enzymes and receptors, and transport processes. libretexts.orgkhanacademy.org The degree of unsaturation in the fatty acid tails of phospholipids (B1166683) significantly influences this fluidity; unsaturated fatty acids, with their characteristic "kinks," prevent tight packing and thus increase membrane fluidity, especially at lower temperatures. libretexts.orgkhanacademy.org

While extensive research has focused on highly unsaturated fatty acids like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA) for their roles in enhancing membrane fluidity nih.govnih.gov, the contribution of monounsaturated fatty acids like 5Z-eicosenoic acid is also an area of investigation. Studies on various cell types and model organisms suggest that the incorporation of unsaturated fatty acids, in general, helps to maintain the necessary "elbow room" between phospholipid molecules, which is vital for membrane function. libretexts.org For instance, research on the dinoflagellate Karlodinium veneficum showed that under certain conditions, eicosenoic acid (20:1) was the dominant monounsaturated fatty acid, indicating its role in adapting membrane composition to environmental changes. frontiersin.org However, a study on differentiated SH-SY5Y cells, a human neuroblastoma cell line used as a model system, indicated that cis-2-eicosenoic acid (a positional isomer of this compound) had no significant effect on membrane fluidity. researchgate.net This suggests that the position of the double bond within the fatty acid chain is a critical factor in its biophysical effects. researchgate.net

Involvement in Non-Human Cellular Signaling Pathways

Fatty acids are not merely structural components; they are also pivotal players in cellular communication, acting as signaling molecules or as precursors to more complex signaling lipids.

Eicosanoids are a large family of signaling molecules derived from 20-carbon polyunsaturated fatty acids that regulate a vast array of physiological processes, including inflammation and immune responses. wikipedia.orgskinident.worldbritannica.comslideshare.netnih.gov The primary precursors for eicosanoid synthesis are arachidonic acid (an omega-6 fatty acid) and eicosapentaenoic acid (an omega-3 fatty acid). skinident.world These precursors are metabolized by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 enzymes to produce prostaglandins, thromboxanes, leukotrienes, and other bioactive lipids. skinident.worldnih.gov

While this compound is a 20-carbon fatty acid, it is monounsaturated, which distinguishes it from the polyunsaturated precursors of the most well-studied eicosanoids. However, the broader class of "eicosanoid-like" or "nonclassic eicosanoids" includes metabolites from various fatty acids. wikipedia.org In plants, for example, jasmonates and other oxylipins are derived from fatty acids and serve signaling functions analogous to eicosanoids in animals. skinident.world Research has shown that eicosenoic acid can be a substrate for certain enzymes involved in lipid mediator synthesis. For example, in the context of essential fatty acid deficiency in animal models, Mead acid (5,8,11-eicosatrienoic acid), another C20 fatty acid, is synthesized and can be converted to specific lipid mediators by lipoxygenases and cyclooxygenases. nih.govresearchgate.net This points to the potential for other C20 fatty acids, like this compound, to be metabolized into signaling molecules under specific physiological or pathological conditions in non-human animals.

Fatty acids can directly and indirectly modulate the function of ion channels, which are critical for cellular excitability and signaling. biorxiv.orgelifesciences.org This modulation can occur through direct binding to the channel protein or by altering the physical properties of the lipid bilayer in which the channel is embedded. elifesciences.org

Studies on acid-sensing ion channels (ASICs), which are involved in pain perception and mechanosensation, have revealed that their function can be modulated by polyunsaturated fatty acids. A study using experimental models to investigate the effect of various fatty acids on ASIC3 found that the length of the carbon tail and the number of double bonds were critical for potentiation of the channel. biorxiv.org Specifically, eicosenoic acid was found to inhibit ASIC3 currents, causing a slight acidic shift in its activation pH. biorxiv.org This contrasts with the potentiating effects of polyunsaturated fatty acids like arachidonic acid. biorxiv.org This research highlights the nuanced and structure-dependent interactions between fatty acids and ion channels. biorxiv.org Other research has also shown that fatty acids can modulate the function of various K+ channels and nicotinic acetylcholine (B1216132) receptors in experimental systems like Xenopus laevis oocytes. nih.gov

Influence on Gene Expression and Transcriptomics in Non-Human Cell Lines and Organisms

The cellular concentration and composition of fatty acids can influence gene expression, thereby affecting a wide range of cellular processes. This regulation can occur through various mechanisms, including the activation of nuclear receptors and transcription factors.

Furthermore, transcriptomic analysis of developing seeds from oilseed crops like walnut (Juglans regia) and sunflower (Helianthus annuus) has identified numerous differentially expressed genes involved in fatty acid biosynthesis, elongation, and desaturation. mdpi.comresearchgate.net In camelina (Camelina sativa), genetic modification of the FAE1 gene, which is responsible for the synthesis of very long-chain fatty acids, led to a significant reduction in eicosenoic acid content in the seeds. researchgate.net These studies in plant models underscore the genetic regulation of this compound levels and its role in seed oil composition.

Participation in Lipid Homeostasis in Non-Human Biological Systems

Lipid homeostasis involves a complex network of pathways that regulate the synthesis, breakdown, and transport of lipids to meet the cell's needs for energy, membrane structure, and signaling. This compound, as a fatty acid, is an integral part of this network.

In oilseed plants, this compound is an intermediate in the production of very long-chain fatty acids (VLCFAs). researchgate.netocl-journal.org The elongation of oleic acid (18:1) produces eicosenoic acid (20:1), which can be further elongated. mdpi.com The regulation of enzymes like fatty acid elongases (FAEs) is therefore crucial in determining the levels of this compound and other VLCFAs in plant tissues, particularly in seeds where they are stored as triacylglycerols. ocl-journal.org

In animal models, the regulation of lipid metabolism is equally complex. A study on 3T3-L1 preadipocytes, a mouse cell line used to study adipogenesis, found that different positional isomers of cis-eicosenoic acid had varying effects on adipogenesis and lipid accumulation. researchgate.net This suggests that specific isomers of eicosenoic acid can influence the processes of fat storage and metabolism in adipocytes. researchgate.net Furthermore, the aforementioned study on muscle injury in mice indicated that trauma could alter the levels of eicosenoic acid in membrane phospholipids, pointing to its involvement in the lipid response to tissue damage and repair. frontiersin.org

Comparative Physiological Impact in Different Organismal Models

The physiological impact of this compound can vary significantly across different model organisms, reflecting their distinct metabolic pathways and environmental adaptations.

In plants, particularly oilseed crops, this compound is primarily a component of storage lipids in seeds. researchgate.netocl-journal.org Its abundance is genetically determined and can be manipulated to alter the fatty acid profile of the oil for different applications. researchgate.net

In marine organisms like the dinoflagellate Karlodinium veneficum, eicosenoic acid appears to play a role in membrane adaptation to environmental stressors like changes in temperature and CO2 levels. frontiersin.org

In rodent models, the physiological relevance of this compound appears to be more context-dependent. For instance, its levels can be altered in response to diet and tissue injury, suggesting a role in metabolic regulation and inflammatory processes. frontiersin.org Comparative studies between rats and mice have shown significant species-specific differences in the tissue distribution of various fatty acids, which is important when extrapolating findings from these models. mdpi.com

The table below summarizes some of the observed effects of eicosenoic acid in different non-human model systems.

| Model Organism/Cell Line | Biological Context | Observed Effect of Eicosenoic Acid |

| SH-SY5Y Cells | Membrane Biophysics | cis-2-Eicosenoic acid had no effect on membrane fluidity. researchgate.net |

| Xenopus laevis Oocytes | Ion Channel Function | Inhibited ASIC3 currents. biorxiv.org |

| C57BL/6J Mice | Muscle Injury | Increased levels in phospholipid fraction post-injury in normal weight mice. frontiersin.org |

| 3T3-L1 Preadipocytes | Adipogenesis | Positional isomers of cis-eicosenoic acid decreased cellular triglyceride content. researchgate.net |

| Camelina sativa (Camelina) | Seed Oil Composition | A major very long-chain fatty acid; levels are regulated by the FAE1 gene. researchgate.net |

| Karlodinium veneficum (Dinoflagellate) | Environmental Stress | Dominant monounsaturated fatty acid under certain culture conditions. frontiersin.org |

| Light Lambs | Diet and Metabolism | Dietary changes affecting overall fatty acid profile influenced gene expression related to fatty acid metabolism. frontiersin.org |

Biotechnological and Experimental Applications Non Clinical

Engineered Production in Microbial Systems (e.g., Escherichia coli, Mortierella)